5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine
Overview
Description
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine: is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine typically involves multiple steps, including halogenation and sulfinylation reactions. The starting materials are usually pyrimidine derivatives, which undergo bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the ring. The methanesulfinyl group is then introduced through a sulfinylation reaction using appropriate reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce sulfone or sulfide derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of pharmaceuticals aimed at treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the methanesulfinyl group, contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
5-Bromo-6-chloropyrimidine: Lacks the methanesulfinyl group, making it less versatile in certain chemical reactions.
6-Chloro-2-methanesulfinylpyrimidin-4-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-methanesulfinylpyrimidin-4-amine: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness: 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms, along with the methanesulfinyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBVYPRVWJFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC(=C(C(=N1)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.